2-(2,3-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction of 2,3-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Coupling with Pyrazole Derivative: The phenoxy intermediate is then coupled with a pyrazole derivative, such as 1-(4-methylbenzyl)-1H-pyrazole-5-amine, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Final Acetylation: The resulting product is acetylated using acetic anhydride to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: Explored for its use in the development of novel materials with specific properties.
Biological Research: Used as a tool compound to study biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies, including docking and molecular dynamics simulations, are often conducted to elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-DIMETHYLPHENOXY)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE
- 2-(2,5-DIMETHYLPHENOXY)-N-(2-METHYLPHENYL)ACETAMIDE
- 2-(3,5-DIMETHYLPHENOXY)-N-(2-METHYLPHENYL)ACETAMIDE
Uniqueness
2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is unique due to its specific substitution pattern on the phenoxy and pyrazole rings, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C21H23N3O2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C21H23N3O2/c1-15-7-9-18(10-8-15)13-24-20(11-12-22-24)23-21(25)14-26-19-6-4-5-16(2)17(19)3/h4-12H,13-14H2,1-3H3,(H,23,25) |
InChI Key |
VKHMZUDOCMXHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=CC(=C3C)C |
Origin of Product |
United States |
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